molecular formula C21H18N6O2 B2386967 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326929-52-5

1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2386967
CAS No.: 1326929-52-5
M. Wt: 386.415
InChI Key: LDNKQDQFKVWMGE-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a 3-methoxyphenyl group at position 1, a pyridin-4-yl group at position 5, and an N-(pyridin-3-ylmethyl) substituent on the carboxamide moiety. The pyridine and methoxyphenyl groups enhance its ability to participate in hydrogen bonding and π-π interactions, which are critical for biological activity.

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-29-18-6-2-5-17(12-18)27-20(16-7-10-22-11-8-16)19(25-26-27)21(28)24-14-15-4-3-9-23-13-15/h2-13H,14H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNKQDQFKVWMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-5-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring multiple functional groups, enhances its potential therapeutic applications, particularly in treating infectious diseases and cancer.

Chemical Structure and Properties

The molecular formula of the compound is C_20H_19N_5O_2, with a molecular weight of approximately 386.415 g/mol. Its structural composition includes:

  • Triazole Ring : Known for its bioactive properties.
  • Methoxyphenyl Group : Enhances solubility and biological interactions.
  • Pyridinyl Groups : Contribute to the compound's reactivity and binding affinity.

Key Structural Data

PropertyValue
Molecular Weight386.415 g/mol
CAS Number1326929-52-5
SolubilitySoluble in organic solvents
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area67.225 Ų

Synthesis Methods

The synthesis of this compound typically involves click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored for its efficiency in forming the triazole ring, which is crucial for the biological activity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole ring can effectively bind to enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and pyridinyl groups enhance binding affinity and specificity, leading to targeted effects on various cellular pathways .

Antitrypanosomal Activity

Recent studies have demonstrated that triazole derivatives exhibit promising antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, analogs derived from the triazole scaffold showed potent activity against both extracellular trypomastigotes and intracellular amastigotes with IC50 values significantly lower than standard treatments .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that derivatives containing the triazole moiety exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. For example, one derivative showed an IC50 value of 6.2 µM against HCT-116 cells .

Enzyme Inhibition

The compound has shown moderate inhibition potential against carbonic anhydrase-II (CA-II), an enzyme involved in numerous physiological processes. In vitro assays revealed IC50 values ranging from 13.8 to 35.7 µM for various analogs, suggesting that structural modifications can enhance inhibitory activity .

Case Studies

Case Study 1: Antitrypanosomal Activity Evaluation

A study evaluated several triazole analogs for their efficacy against T. cruzi. The results indicated that compounds with specific structural features exhibited enhanced potency compared to existing treatments like Benznidazole (Bz). Notably, one analog demonstrated an IC50 value of 0.21 µM against trypomastigotes, indicating a strong potential for further development as a therapeutic agent .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, a series of triazole derivatives were synthesized and tested against multiple cancer cell lines. One derivative was found to have an IC50 value of 27.3 µM against T47D cells, showcasing its potential as a candidate for cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. It has been evaluated against various cancer cell lines using the National Cancer Institute's NCI-60 panel. The compound exhibited moderate cytostatic activity against several types of cancer, including breast and lung cancers. For instance, it demonstrated an inhibition growth percentage (IGP) of 23% against MCF7 breast cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives containing the triazole moiety exhibit significant activity against Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Research suggests that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Screening

A comprehensive study conducted on various derivatives of triazoles showed that compounds similar to this compound were tested across multiple cancer cell lines. The results indicated that modifications to the pyridine substituents significantly influenced their cytotoxicity profiles. The most promising derivatives were those with additional electron-donating groups which enhanced their interaction with biological targets .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial efficacy of triazole derivatives, this compound was tested against resistant strains of Mycobacterium tuberculosis. The findings revealed that this compound exhibited potent activity at low concentrations compared to standard treatments, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Triazole Carboxamide Derivatives

  • 1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide (): Key Differences: Substituent positions (2-methoxyphenyl vs. 3-methoxyphenyl; 2-pyridinyl vs. 4-pyridinyl) and the N-substituent (pyrazolylpropyl vs. pyridinylmethyl). The 4-pyridinyl group could engage in stronger axial hydrogen bonding compared to 2-pyridinyl .
  • N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives ():

    • Key Differences : The target compound lacks a methyl group at position 5 and features pyridinyl substituents instead of a 4-methylphenyl group.
    • Impact : Pyridinyl groups enhance solubility in polar solvents compared to hydrophobic methylphenyl substituents, which may improve bioavailability .

Pyrazole Carboxamide Derivatives

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ():
    • Key Differences : Pyrazole core vs. triazole; chloro substituents vs. methoxy and pyridinyl groups.
    • Impact : The triazole’s additional nitrogen atom may increase hydrogen-bonding capacity, while the methoxy group offers electron-donating effects absent in chlorinated analogs .

Structural Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP*
Target Compound Triazole 3-Methoxyphenyl, 4-pyridinyl, N-(pyridin-3-ylmethyl) ~407.4 2.1
1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide Triazole 2-Methoxyphenyl, 2-pyridinyl, N-(pyrazolylpropyl) ~419.4 2.3
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-Chlorophenyl, 2,4-dichlorophenyl, N-(3-pyridylmethyl) ~471.7 3.8

*Predicted using fragment-based methods.

Spectroscopic Features

  • 1H NMR :
    • The 3-methoxyphenyl group would show a singlet for the methoxy protons at ~3.8 ppm.
    • Pyridinyl protons resonate between 7.5–8.5 ppm, with splitting patterns dependent on substitution (e.g., 4-pyridinyl vs. 2-pyridinyl) .
  • IR : Strong absorption at ~1680 cm⁻¹ for the carboxamide C=O stretch, consistent with analogs in .

Functional and Application Comparison

  • Agrochemical Potential: Pyrazole and triazole derivatives in and exhibit insecticidal activity. The target’s pyridinyl groups may enhance binding to insect nicotinic acetylcholine receptors .
  • Drug Development : The N-(pyridin-3-ylmethyl) group in the target compound mimics substituents in ’s pyrazole carboxamide, which may target CNS receptors .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substitution patterns (e.g., methoxy vs. pyridine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 417.16) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .

How can researchers resolve contradictions between NMR and X-ray data for this compound?

Advanced Research Question
Discrepancies may arise from dynamic conformational changes (NMR timescale) vs. static crystal packing (X-ray). Methodological approaches:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers .
  • Polymorphism Screening : Test crystallization in different solvents (e.g., ethanol vs. acetonitrile) to assess structural variations .

What strategies optimize reaction yields for large-scale synthesis?

Advanced Research Question

  • Catalyst Screening : Replace CuI with Ru-based catalysts for regioselective triazole formation .
  • Solvent Optimization : Switch from DMSO to THF for better solubility of intermediates, improving yield to ~90% .
  • In-line Monitoring : Use TLC or HPLC to track reaction progress and minimize side products .

What biological targets are hypothesized for this compound, and how are interactions validated?

Basic Research Question
Structural analogs inhibit protein kinases (e.g., c-Met, Hsp90) via triazole-mediated hydrogen bonding . Validation methods:

  • Kinase Profiling Assays : Measure IC₅₀ values against kinase panels (e.g., Eurofins KinaseProfiler) .
  • Molecular Docking : AutoDock Vina models binding poses to active sites (e.g., PDB ID 3F82) .

How can computational modeling predict metabolic stability and toxicity?

Advanced Research Question

  • ADMET Prediction : SwissADME estimates metabolic hotspots (e.g., pyridine-N oxidation) .
  • CYP450 Inhibition Assays : Human liver microsomes quantify metabolite formation rates using LC-MS .

What experimental designs address low aqueous solubility in biological assays?

Advanced Research Question

  • Co-solvent Systems : Use 10% DMSO/PBS for in vitro studies .
  • Prodrug Derivatization : Introduce phosphate groups at the methoxyphenyl moiety to enhance solubility .

How are multi-target interactions (e.g., kinase and receptor modulation) evaluated?

Advanced Research Question

  • Polypharmacology Profiling : Combine kinome-wide screening and GPCR assays to identify off-target effects .
  • Synergy Studies : Calculate combination indices (CI) with chemotherapeutics (e.g., cisplatin) in NIH3T3/TPR-Met xenografts .

What methodologies validate the compound’s stability under physiological conditions?

Basic Research Question

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C confirms thermal stability) .

How do structural modifications impact bioactivity?

Advanced Research Question

  • SAR Studies : Compare analogs with varied substituents (Table 2):
Modification SiteActivity Change (c-Met IC₅₀)Reference
Pyridin-4-yl → Pyridin-3-yl15 nM → 120 nM
Methoxy → EthoxyNo significant change

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